molecular formula C16H12F3NO4S2 B2445608 N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034404-45-8

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2445608
CAS No.: 2034404-45-8
M. Wt: 403.39
InChI Key: XJJUAMSHHHTMLM-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiophene ring, a furan ring, and a trifluoromethoxy group attached to a benzenesulfonamide moiety. Its distinctive chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4S2/c17-16(18,19)24-13-4-1-2-6-15(13)26(21,22)20-10-11-7-8-12(23-11)14-5-3-9-25-14/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUAMSHHHTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the sulfonamide group with the nucleophile.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(methoxy)benzenesulfonamide
  • N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(ethoxy)benzenesulfonamide
  • N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Thiophene and Furan Rings : These heterocyclic compounds contribute to the biological activity by enhancing lipophilicity and receptor binding.
  • Trifluoromethoxy Group : This group increases the compound's biological potency by improving its molecular interactions with biological targets.
  • Benzene Sulfonamide Moiety : Known for its antimicrobial properties, this functional group plays a crucial role in the compound's overall activity.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant bactericidal properties.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms that do not involve traditional pathways like dihydrofolate reductase inhibition.
  • Biofilm Inhibition : The compound has demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, which is critical for treating chronic infections.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound reported:

  • MIC Values :
    • Against Staphylococcus aureus: 15.6 μg/mL
    • Against Escherichia coli: 31.25 μg/mL
    • Comparative analysis with standard antibiotics showed superior efficacy in some strains.
Bacterial StrainMIC (μg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus15.6Gentamicin (MIC 125 μg/mL)
Escherichia coli31.25Ciprofloxacin (MIC 32 μg/mL)

Anticancer Activity

In vitro studies have assessed the antiproliferative effects on various cancer cell lines:

  • Cell Lines Tested : Breast cancer (MCF7), colon cancer (HT29), lung cancer (A549).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 μM, indicating moderate to high antiproliferative activity.

Biofilm Disruption

The ability to inhibit biofilm formation was evaluated using:

  • Biofilm Inhibition Concentration (BIC) values against MRSA and other strains.
Bacterial StrainBIC (μg/mL)Comparison with Ciprofloxacin
MRSA62.5Ciprofloxacin (BIC 48 μg/mL)
Enterococcus faecalis31.25Gentamicin (BIC 125 μg/mL)

Case Studies

  • Staphylococcus aureus Biofilm Study :
    • A study demonstrated that treatment with this compound significantly reduced biofilm mass compared to untreated controls, suggesting potential for chronic infection management.
  • Cancer Cell Proliferation Study :
    • An investigation into its effects on MCF7 cells revealed that the compound induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic routes are recommended for laboratory-scale synthesis of this compound?

The synthesis involves multi-step organic reactions. First, the thiophene-furan hybrid scaffold is prepared via Gewald or cross-coupling reactions. Sulfonamide formation occurs through nucleophilic substitution between an amine intermediate and 2-(trifluoromethoxy)benzenesulfonyl chloride. Key conditions include anhydrous solvents (e.g., DMF), triethylamine (to neutralize HCl), and controlled temperatures (0–25°C). Purification uses column chromatography (hexane:ethyl acetate gradients) and recrystallization .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : Resolves aromatic protons (δ 6.8–7.9 ppm), trifluoromethoxy groups (¹⁹F δ -58 ppm), and sulfonamide NH protons.
  • X-ray Crystallography : SHELX software refines single-crystal data (R < 0.05) to validate bond lengths and angles.
  • HPLC : Monitors purity (>95%) with reverse-phase C18 columns .

Q. What physicochemical properties influence solubility and bioavailability?

Key parameters include:

  • LogP : ~3.2 (moderate lipophilicity, measured via shake-flask method).
  • pKa : Sulfonamide NH ~8.9 (potentiometric titration).
  • Thermal Stability : Decomposition >200°C (TGA-DSC). Strategies to improve solubility: co-solvents (PEG-400/water) or amorphous solid dispersions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reactivity predictions?

Use hybrid density-functional theory (B3LYP/6-311++G**) to model electronic properties. Compare with experimental Hammett σ values and kinetic data (e.g., Arrhenius plots). Adjust exchange-correlation functionals to incorporate exact exchange terms for improved accuracy .

Q. What strategies optimize biological activity while minimizing off-target effects?

  • SAR Modifications :
  • Replace thiophene with selenophene to enhance π-stacking (SPR binding assays).
  • Introduce para-substituents on the benzene ring to modulate LogP (HPLC-derived partition coefficients).
  • Fluorine scanning at the trifluoromethoxy group improves metabolic stability (microsomal assays).
    • Prioritize analogs with >10-fold receptor selectivity .

Q. How to design crystallization trials for high-quality X-ray crystals?

  • Vapor Diffusion : Solvent pairs (dichloromethane/diethyl ether) with temperature ramping (4°C → 25°C over 72 hours).
  • Additives : 5% n-octyl β-D-glucopyranoside reduces twinning.
  • Pre-screening : Powder XRD identifies polymorphs before mounting .

Q. What experimental controls are critical for enzyme inhibition studies?

  • Time-Dependent Assays : Pre-incubate enzyme with inhibitor (0–60 min).
  • Competitive Binding : Track ¹⁹F-NMR chemical shifts during titration.
  • Negative Controls : Use inactive sulfonamides (e.g., lacking thiophene).
  • Orthogonal Validation : SPR (KD determination) and ITC (ΔH measurement) .

Key Methodological Considerations

  • Synthetic Optimization : Monitor intermediates via TLC and adjust stoichiometry (1.2–1.5 eq. sulfonyl chloride) to maximize yield .
  • Data Contradictions : Replicate assays under varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
  • Structural Analysis : Combine 2D-NMR (COSY, HSQC) with X-ray data to resolve stereochemical ambiguities .

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